molecular formula C9H8F2O2 B2402829 Methyl 2-(2,5-difluorophenyl)acetate CAS No. 167484-38-0

Methyl 2-(2,5-difluorophenyl)acetate

Cat. No.: B2402829
CAS No.: 167484-38-0
M. Wt: 186.158
InChI Key: PALKNABXMQMSGW-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-difluorophenyl)acetate is an organic compound with the molecular formula C9H8F2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,5-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2,5-difluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-difluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,5-difluorophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2,5-difluorophenyl)acetate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The presence of fluorine atoms can influence the compound’s reactivity and interaction with molecular targets, potentially enhancing its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,4-difluorophenyl)acetate: Similar structure but with fluorine atoms at the 2 and 4 positions.

    Methyl 2-(3,5-difluorophenyl)acetate: Fluorine atoms at the 3 and 5 positions.

    Methyl 2-(2,6-difluorophenyl)acetate: Fluorine atoms at the 2 and 6 positions.

Uniqueness

Methyl 2-(2,5-difluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and physical properties. The 2,5-difluoro substitution pattern may offer distinct advantages in certain synthetic applications and biological interactions compared to other isomers .

Biological Activity

Methyl 2-(2,5-difluorophenyl)acetate is a synthetic organic compound notable for its potential biological activities, driven by its unique structural features. The presence of fluorine atoms on the phenyl ring and the acetate moiety contributes to its chemical reactivity and interactions within biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8F2O2C_9H_8F_2O_2 and a molecular weight of 188.16 g/mol. Its structure includes:

  • Difluorophenyl Group : Enhances electronic properties and influences interactions with biological targets.
  • Acetate Moiety : Can undergo hydrolysis, impacting its bioavailability and activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Character : The fluorine atoms increase the electrophilicity of the compound, making it reactive towards nucleophiles in biological systems.
  • Nucleophilic Substitutions : The methylamino group can participate in nucleophilic substitutions, potentially leading to various biological interactions.
  • Hydrolysis : Under acidic or basic conditions, the acetate moiety may hydrolyze, affecting the compound's stability and activity.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesIC50 (μM)
Methyl 2-amino-2-(4-fluorophenyl)acetateCHFNOPotential neuroactive properties40.8
Methyl 3-(4-fluorophenyl)-3-methylaminobutanoateCHFNOLonger carbon chain; varied pharmacokineticsNot specified
Methyl 2-(3-fluorophenyl)-2-(methylamino)acetateCHFNOSimilar structure with different fluorinationNot specified

This table illustrates how this compound compares with other compounds in terms of structure and biological activity.

Case Studies

  • Study on Fluorinated Compounds : Research has shown that fluorinated phenyl compounds can enhance anticancer activity due to their unique electronic properties. For instance, compounds similar to this compound were tested against MCF-7 cells with varying degrees of success based on their structural modifications .
  • Mechanistic Insights : A study investigated the mechanism by which fluorinated acetates induce apoptosis in cancer cells. It was found that these compounds could disrupt mitochondrial membrane potential and activate caspase pathways, leading to cell death .

Properties

IUPAC Name

methyl 2-(2,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALKNABXMQMSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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